Valdecoxib Sulfonyl Chloride-13C2,15N
Description
Evolution and Significance of Isotopically Labeled Precursors in Mechanistic and Synthetic Studies
The deliberate incorporation of stable isotopes into molecules, creating isotopically labeled compounds, is a powerful tool in scientific investigation. nih.gov Historically, the discovery that elements could exist in different stable forms paved the way for their use as tracers in metabolic studies. nih.gov By introducing a compound enriched with a heavy isotope (e.g., ¹³C or ¹⁵N) into a system, its metabolic fate can be monitored and distinguished from the naturally abundant, unlabeled molecules. nih.gov
The use of isotopically labeled precursors has become indispensable for elucidating complex reaction mechanisms, particularly in the biosynthesis of natural products like terpenes. researchgate.netnih.gov By synthesizing a precursor with an isotope at a specific position and incubating it with the relevant enzymes, researchers can track how the atoms are rearranged, which bonds are broken and formed, and identify key intermediates in the reaction cascade. researchgate.net This approach provides detailed insights that are often unattainable through other methods. nih.gov
More recently, synthetic chemistry has seen a shift from traditional, multi-step labeling methods to more efficient late-stage labeling techniques. acs.org These advanced strategies aim to introduce the isotopic label at the final stages of a synthesis, which reduces waste and the time required to produce the labeled molecule. acs.org One such paradigm shift is the development of carbon isotope exchange (CIE), which allows for the direct replacement of a ¹²C atom in a final product with its ¹⁴C or ¹³C counterpart. acs.org These evolving methodologies continually expand the accessibility and application of isotopically labeled compounds in research.
Contextualization of Valdecoxib (B1682126) Sulfonyl Chloride-13C2,15N as a Specialized Research Reagent
Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N is a highly specialized chemical reagent designed for specific research applications. It is an isotopically labeled version of Valdecoxib Sulfonyl Chloride, which is known as an impurity generated during the synthesis of Valdecoxib. pharmaffiliates.com Valdecoxib itself is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.gov The labeled compound contains two ¹³C atoms and one ¹⁵N atom, replacing their more common ¹²C and ¹⁴N isotopes.
The primary utility of a labeled compound like Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N lies in its use as an internal standard for analytical and metabolic studies. In quantitative mass spectrometry, for example, a known amount of the heavy, labeled compound can be added to a sample. Because it is chemically identical to the unlabeled (or "light") analyte, it behaves identically during sample extraction, processing, and ionization. However, its higher mass allows it to be distinguished by the mass spectrometer. This enables precise quantification of the unlabeled analyte by measuring the ratio of the light to heavy signals, correcting for any sample loss during preparation.
Furthermore, labeled impurities and metabolites are crucial tools in pharmaceutical research. Labeled Valdecoxib Sulfonic Acid-¹³C₂,¹⁵N, a metabolite of Valdecoxib, is used for similar purposes. pharmaffiliates.com The synthesis of Valdecoxib can be achieved through various routes, such as the condensation of deoxybenzoin (B349326) with hydroxylamine, followed by cyclization and subsequent reaction with chlorosulfonic acid and ammonium (B1175870) hydroxide. nih.govchemicalbook.com The synthesis of the labeled version would require the use of appropriately labeled starting materials in one of these synthetic pathways. The availability of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N provides researchers with a high-fidelity tool for tracking the formation of this specific impurity or for use as a standard in studies involving Valdecoxib and its metabolic fate. pharmaffiliates.com
Properties of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N
| Property | Value | Source |
|---|---|---|
| Chemical Name | Valdecoxib Sulfonyl Chloride-13C2,15N | pharmaffiliates.com |
| CAS Number | 1391051-92-5 | pharmaffiliates.com |
| Molecular Formula | C₁₄¹³C₂H₁₂Cl¹⁵NO₃S | pharmaffiliates.com |
| Molecular Weight | 336.77 g/mol | pharmaffiliates.com |
| Application | Labeled impurity for research; internal standard | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQPOHDVWNXRP-LQFUBYOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Strategic Isotopic Enrichment of Valdecoxib Sulfonyl Chloride 13c2,15n
Retrosynthetic Analysis and Precursor Selection for ¹³C₂,¹⁵N Incorporation
A successful isotopic labeling strategy begins with a thorough retrosynthetic analysis to identify key bond disconnections and pinpoint precursors that can efficiently carry the desired isotopes into the final molecular framework.
The structure of Valdecoxib (B1682126) Sulfonyl Chloride, chemically named 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, is centered around a 3,4,5-trisubstituted isoxazole (B147169) ring. lgcstandards.com For the target molecule, Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N, the most logical and synthetically accessible positions for isotopic incorporation are within this heterocyclic core.
Nitrogen-15 (¹⁵N): The single nitrogen atom of the isoxazole ring is the unequivocal site for ¹⁵N labeling. This directs the selection of a ¹⁵N-enriched source for the ring's nitrogen atom.
Carbon-13 (¹³C₂): The placement of the two ¹³C atoms requires strategic consideration. A highly efficient approach involves labeling two adjacent carbons within the isoxazole ring skeleton, specifically the C4 and C5 positions. This choice is guided by common isoxazole synthesis methods that utilize a three-carbon building block which can be readily synthesized with dual ¹³C labels.
This labeling pattern (¹⁵N at position 1, and ¹³C at positions 4 and 5) provides a robustly labeled internal standard for mass spectrometry-based analyses, as fragmentation would likely retain the isotopic signature within the core structure.
The selection of precursors is dictated by the retrosynthetic plan and the commercial availability or feasible synthesis of isotopically enriched starting materials. nucleosyn.comresearchgate.net
¹⁵N-Hydroxylamine: The precursor for the isoxazole nitrogen is ¹⁵N-hydroxylamine (¹⁵NH₂OH) or its more stable hydrochloride salt. ¹⁵N-labeled ammonia (B1221849) is a common starting point for its synthesis, making highly enriched ¹⁵N-hydroxylamine accessible for isotopic exchange reactions or direct incorporation. acs.org
¹³C₂-Enriched Three-Carbon Synthon: A key precursor for the C4 and C5 carbons of the isoxazole ring is a 1,3-dicarbonyl compound. A versatile and synthetically viable option is a doubly labeled benzoylacetone (B1666692) derivative or a related diketone. The synthesis of such precursors can be achieved from simpler, commercially available ¹³C-labeled materials, such as [1,2-¹³C₂]-acetic acid or ¹³C-labeled acetyl chloride, which serve as versatile building blocks for more complex molecules. nih.gov
Table 1: Key Isotopically Labeled Precursors
| Precursor | Isotope(s) | Role in Synthesis |
|---|---|---|
| ¹⁵N-Hydroxylamine HCl | ¹⁵N | Source of the isoxazole ring nitrogen atom. |
| [¹³C₂]-1,3-Diketone | ¹³C | Provides the C4 and C5 carbon backbone of the isoxazole ring. |
| ¹³C-Labeled Benzaldehyde | ¹³C | Alternative precursor for the C3 carbon and phenyl substituent. |
| ¹³C-Labeled Nitroethane | ¹³C | Alternative precursor for the C4 and C5 carbons. incb.org |
Synthetic Methodologies for the Valdecoxib Sulfonyl Chloride Core
The construction of the diarylisoxazole core is the central challenge in the synthesis of Valdecoxib and its derivatives. This involves the formation of the isoxazole ring and the subsequent derivatization of the phenyl substituent.
The synthesis of substituted isoxazoles is well-documented, with several robust methods available for constructing the heterocyclic ring. nih.govnanobioletters.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation with Hydroxylamine: A primary and widely used method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. researchgate.net This reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization to yield the isoxazole ring. This approach is particularly suitable for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a nitrile oxide (the dipole), generated in situ from an aldoxime, with a dipolarophile, such as an alkyne. nih.govnih.gov This approach offers high regioselectivity and is fundamental in building a variety of isoxazole scaffolds. nih.govresearchgate.net
Synthesis from Deoxybenzoin (B349326): A specific and highly relevant route to the Valdecoxib scaffold starts from deoxybenzoin. The deoxybenzoin is first converted to its oxime, which is then treated with a strong base like n-butyllithium and condensed with an acetylating agent such as ethyl acetate (B1210297). This sequence directly constructs the 3,4,5-trisubstituted isoxazole core. nih.govchemicalbook.com
Table 2: Comparison of Isoxazole Synthesis Methods
| Method | Key Reagents | Suitability for Valdecoxib Core | Reference |
|---|---|---|---|
| 1,3-Diketone Condensation | 1,3-Diketone, Hydroxylamine | Excellent for building the labeled C4-C5-N-O-C3 fragment. | nanobioletters.comresearchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Versatile, allows for modular assembly of the diaryl system. | nih.govnih.gov |
| Deoxybenzoin Route | Deoxybenzoin oxime, n-BuLi, Ethyl acetate | A reported method for the direct synthesis of the Valdecoxib core. | nih.govchemicalbook.com |
| Suzuki Cross-Coupling | 4-Iodoisoxazole, Boronic acid | Useful for late-stage introduction of the second aryl group. | nih.gov |
The introduction of the sulfonyl chloride moiety (-SO₂Cl) onto the phenyl ring at the C4 position is the final key transformation.
Direct Chlorosulfonation: The most direct and industrially applied method is the electrophilic substitution reaction using chlorosulfonic acid (ClSO₃H). chemicalbook.com This reaction is typically performed neat or in a suitable solvent, where the aryl-isoxazole precursor is treated directly with cold chlorosulfonic acid to install the sulfonyl chloride group. nih.gov
Oxidation of Thiols: An alternative route involves the synthesis of a corresponding thiol or thiophenol precursor, which can then be oxidized to the sulfonyl chloride. Reagents such as chlorine gas in an aqueous medium can be used for this transformation. google.comrsc.org
From Primary Sulfonamides: It is possible to convert a primary sulfonamide (like Valdecoxib itself) back to the sulfonyl chloride. This can be achieved using activating reagents such as a pyrylium (B1242799) salt, which facilitates the conversion of the -SO₂NH₂ group into the more reactive -SO₂Cl group. researchgate.net
Derivatization of Amines: Pre-column derivatization techniques used in analytical chemistry, while on a smaller scale, demonstrate the reactivity of sulfonyl chlorides with various functional groups. nih.govsigmaaldrich.com
Precision Isotopic Labeling Strategies for ¹³C₂,¹⁵N in Valdecoxib Sulfonyl Chloride
Combining the precursor selection and synthetic methodologies allows for the design of a precise strategy to assemble Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N. A highly convergent and efficient pathway would proceed as follows:
Synthesis of the Labeled 1,3-Diketone: The synthesis would commence with a ¹³C₂-labeled building block, such as [1,2-¹³C₂]-ethyl acetate. This labeled acetate can be used in a Claisen condensation reaction with an appropriate acetophenone (B1666503) derivative (e.g., 4-methoxyphenylacetophenone) to generate a ¹³C₂-labeled 1,3-diketone. The methoxy (B1213986) group serves as a placeholder that is stable during the initial steps.
Formation of the Labeled Isoxazole Ring: The resulting ¹³C₂-labeled 1,3-diketone is then subjected to a condensation-cyclization reaction with ¹⁵N-hydroxylamine hydrochloride. nanobioletters.comresearchgate.net This key step simultaneously incorporates all three isotopic labels, forming the ¹³C₂,¹⁵N-enriched diarylisoxazole core. The reaction typically proceeds in a solvent like ethanol (B145695) with a mild base.
Demethylation and Chlorosulfonation: The methoxy group on the C4-phenyl ring is then demethylated to a phenol (B47542) using a reagent like boron tribromide (BBr₃). This phenolic intermediate is not directly suitable for chlorosulfonation. A more robust approach involves converting the phenol to an aniline (B41778) or using a precursor that already contains a group amenable to conversion into a sulfonyl chloride. A more direct route starts with a 4-substituted phenyl precursor that can withstand the isoxazole formation and is then converted to the sulfonyl chloride. However, the most direct, albeit harsh, method involves the direct chlorosulfonation of the 4-(5-methyl-3-phenylisoxazol-4-yl)benzene precursor with chlorosulfonic acid. chemicalbook.com This final step introduces the sulfonyl chloride group to yield the target molecule, Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N.
This strategic synthesis ensures the precise and efficient incorporation of two Carbon-13 and one Nitrogen-15 isotopes into the core structure of Valdecoxib Sulfonyl Chloride, providing a valuable tool for advanced pharmaceutical research. nih.gov
Direct Isotope Exchange Methodologies (e.g., Hydrogen Isotope Exchange for indirectly related positions)
Direct isotope exchange represents an atom-economical approach to introduce isotopic labels into a molecule, often in the later stages of a synthesis. x-chemrx.com While the target compound, Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N, requires the incorporation of carbon and nitrogen isotopes, the principles of direct exchange methodologies, such as hydrogen isotope exchange (HIE), are relevant for understanding the reactivity of the core structure.
Recent advancements have demonstrated mild, metal-free electrochemical methods for selective hydrogen isotope (deuterium) exchange at the position alpha to the sulfur atom in sulfonamides. jove.comnih.govrsc.org This technique utilizes a simple two-electrode setup under galvanostatic conditions, with readily available deuterated solvents like DMSO-d₆ serving as the deuterium (B1214612) source. jove.comrsc.org Such an approach is advantageous as it avoids transition-metal catalysts, which can be costly and lead to product contamination. rsc.org The low current density employed ensures high functional group tolerance, a crucial factor when dealing with complex pharmaceutical intermediates. jove.comnih.gov While this method directly applies to deuterium, the concept of activating specific positions for exchange is a cornerstone of isotopic labeling.
The optimization of such electrochemical deuteration has been studied, showing that the choice of solvent and the amount of charge passed are critical parameters. For instance, electrolysis of a simple sulfonamide in various deuterated polar solvents demonstrated varying levels of deuterium incorporation, highlighting the solvent's role in the exchange process. rsc.org
Table 1: Electrochemical Deuteration of a Model Sulfonamide
| Entry | Solvent | Deuterium Incorporation (%) |
|---|---|---|
| 1 | DMAc-h₉ (with D₂O) | 81 |
| 2 | DMF-h₇ (with D₂O) | 60 |
| 3 | DMSO-h₆ (with D₂O) | 58 |
Data sourced from optimization experiments on a model sulfonamide compound. rsc.org
Although direct exchange methods for incorporating ¹³C and ¹⁵N are less common than for hydrogen isotopes, the principles of activating molecular sites for isotopic substitution remain a key strategy in the field.
Fragment-Based Isotope Incorporation During Multistep Synthesis
A more common and controlled strategy for synthesizing molecules with specific isotopic labels like ¹³C and ¹⁵N is the fragment-based approach. This involves preparing smaller, isotopically enriched building blocks that are then assembled in a multistep synthesis to construct the final, complex labeled molecule. nih.gov This method ensures precise placement of the isotopes within the molecular scaffold.
The synthesis of the valdecoxib core structure typically involves the condensation of key fragments. nih.gov For Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N, this would necessitate the synthesis of precursors containing the ¹³C and ¹⁵N labels. A plausible strategy involves a degradation-reconstruction pathway, which has been successfully applied for the ¹⁸O and ¹⁵N labeling of primary sulfonamides. chemrxiv.org This approach involves the degradation of a sulfonamide to a sulfinate intermediate, followed by reconstruction using an isotopically labeled amine source (e.g., ¹⁵NH₃) and an oxidant. chemrxiv.org This method has been shown to be compatible with marketed therapeutics like celecoxib, a structurally related compound, and can be adapted for ¹³C labeling. chemrxiv.org
The synthesis could proceed via the following conceptual steps:
Preparation of a ¹³C-labeled aryl fragment: A key intermediate, such as p-bromobenzenesulfonamide, could be synthesized using a ¹³C-labeled benzene (B151609) ring.
Synthesis of the isoxazole core: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction. researchgate.net One of the precursors, for instance, a phenylacetylene (B144264) derivative or a nitrile oxide, could be synthesized with ¹³C labels at the desired positions.
Coupling and final assembly: The labeled fragments are then coupled, for example, through a Suzuki coupling reaction between a labeled isoxazole-4-boronate and a labeled p-bromobenzenesulfonamide, to form the core structure of valdecoxib. nih.gov
Conversion to the sulfonyl chloride: The final sulfonamide group would then be converted to the sulfonyl chloride.
A notable development is the use of a degradation and reconstruction pathway that uses ¹⁸O-labeled sulfinic acid intermediates to access isotopically enriched primary sulfonamides. chemrxiv.org This method has been adapted to include ¹³CH₃ groups, affording M+5 isotopic enrichment, demonstrating its versatility for incorporating carbon isotopes. chemrxiv.org
Yield Optimization and Isotopic Purity Enhancement in Labeled Synthesis
Achieving high chemical yield and exceptional isotopic purity are paramount in the synthesis of labeled compounds to ensure their suitability for sensitive analytical applications. thieme-connect.de Optimization of reaction conditions and rigorous purification are essential to maximize yield and remove unlabeled or partially labeled species.
In the context of the degradation-reconstruction strategy for sulfonamide labeling, isolated yields of up to 96% have been reported for the stable isotope-labeled products. chemrxiv.org This method also achieves high levels of isotopic enrichment, with M+5 values (incorporating two ¹⁸O atoms and one ¹⁵N atom) typically in the range of 85-90%. chemrxiv.org A critical aspect of this method is the crude isolation of the sulfinate intermediate, which effectively removes any unreacted, unlabeled starting material, thereby enhancing the isotopic purity of the final product. chemrxiv.org
Table 2: Isotopic Enrichment via Degradation-Reconstruction
| Compound | Isotopic Enrichment (M+5, %) | Isolated Yield (%) |
|---|---|---|
| 4a | 89 | 63 |
| 4b | 87 | 75 |
| 4c | 90 | 81 |
| 4d | 85 | 96 |
Data represents selected examples from the synthesis of various aryl sulfonamides using a degradation-reconstruction method with ¹⁸O and ¹⁵N labeling. chemrxiv.org
Furthermore, the use of flow chemistry has emerged as a powerful tool for optimizing isotope-labeling reactions. x-chemrx.com Flow reactors offer precise control over reaction parameters such as temperature and time, improved mixing, and enhanced safety, which can lead to higher yields and better selectivity compared to traditional batch synthesis. x-chemrx.com
The final isotopic purity of the synthesized compound must be rigorously verified. This is typically accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org HR-MS allows for the determination of the isotopic distribution by integrating the signals of the different mass isotopomers, while NMR confirms the specific positions of the incorporated labels. rsc.orgwikipedia.org It is important to correct raw mass spectrometry data for the natural abundance of heavy isotopes to avoid systematic errors in the calculation of isotopic enrichment. nih.gov
Isolation and Purification Techniques for Isotopically Labeled Intermediates and Products
The isolation and purification of isotopically labeled compounds are critical steps to ensure that the final product meets the stringent purity requirements for its intended application. The techniques employed must be capable of separating the desired labeled compound from unreacted starting materials, reaction by-products, and any remaining unlabeled species.
Chromatographic techniques are the most widely used methods for the purification of labeled compounds and their intermediates. mdpi.comtosohbioscience.com
Flash Chromatography: This technique is commonly used for the purification of crude reaction products. For example, in syntheses involving palladium-catalyzed reactions to create labeled carboxylic acids, flash chromatography using silica (B1680970) gel is effective in obtaining pure products. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are high-resolution techniques essential for achieving the high chemical and isotopic purity required for pharmaceutical standards. nih.gov They are often used in the final purification step.
In multistep syntheses, purification of intermediates is crucial. For instance, in the degradation-reconstruction approach for labeling sulfonamides, a simple filtration and washing of the crude sulfinate intermediate can significantly enhance the purity of the subsequent labeled product by removing the non-degraded parent sulfonamide. chemrxiv.org
The choice of purification strategy depends on the scale of the synthesis and the properties of the compounds involved. For process-scale purification, the selection of chromatography resins with appropriate particle size and selectivity is critical to balance resolution with dynamic binding capacity. tosohbioscience.com
Ultimately, the combination of robust synthetic strategies with advanced purification and analytical techniques enables the production of high-purity Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N, a valuable tool for drug development research.
Advanced Spectroscopic and Mass Spectrometric Characterization of Valdecoxib Sulfonyl Chloride 13c2,15n
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds and for confirming the specific sites of isotopic labeling. acs.org Through various NMR experiments, detailed information about the molecular framework and the precise location of the ¹³C and ¹⁵N isotopes in Valdecoxib (B1682126) Sulfonyl Chloride-13C2,15N can be obtained.
1H NMR Analysis of Proton Environments and Coupling Patterns
¹H NMR spectroscopy provides foundational information regarding the proton environments within the molecule. For Valdecoxib Sulfonyl Chloride-13C2,15N, the ¹H NMR spectrum is expected to be similar to that of the unlabeled compound, Valdecoxib, with characteristic signals for the aromatic protons of the phenyl and sulfonylphenyl rings, as well as the methyl group protons. uq.edu.auchemicalbook.com
Key anticipated features in the ¹H NMR spectrum include:
Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl and p-substituted phenylsulfonyl groups.
Methyl Protons: A singlet for the methyl group on the isoxazole (B147169) ring.
The introduction of the ¹⁵N isotope can lead to observable ¹H-¹⁵N coupling (JHN), which would manifest as additional splitting of the signals for protons on or near the nitrogen-containing isoxazole ring. nih.govrsc.org This coupling provides direct evidence of the ¹⁵N label's presence.
| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Anticipated ¹H-¹⁵N Coupling (JHN) |
| Phenyl-H | 7.2 - 7.6 | Multiplet | Minimal or no direct coupling |
| Sulfonylphenyl-H | 7.8 - 8.0 | Multiplet | Minimal or no direct coupling |
| Methyl-H | ~2.5 | Singlet | Possible long-range coupling |
13C NMR Spectroscopy: Chemical Shifts, Carbon-Carbon Coupling, and Carbon-Nitrogen Coupling (JCN)
¹³C NMR spectroscopy is crucial for confirming the positions of the two ¹³C labels. The chemical shifts of the carbon atoms provide information about their electronic environment. In this compound, two specific carbon signals will be significantly enhanced due to the ¹³C enrichment.
The presence of adjacent ¹³C atoms would result in carbon-carbon coupling (JCC), and the coupling between a ¹³C and the ¹⁵N atom will produce carbon-nitrogen coupling (JCN). nih.govorganicchemistrydata.org The observation and measurement of these coupling constants are definitive in confirming the isotopic labeling pattern. For instance, a ¹JCN coupling of around 16-20 Hz would be expected for a direct bond between a ¹³C and a ¹⁵N atom. nih.gov
| Carbon Assignment | Expected Chemical Shift (δ ppm) | Expected ¹³C-¹³C Coupling (JCC) | Expected ¹³C-¹⁵N Coupling (JCN) |
| Labeled Phenyl-C | 125-135 | Present if adjacent ¹³C labels | Possible long-range coupling |
| Labeled Isoxazole-C | 160-170 | Present if adjacent ¹³C labels | Present if adjacent to ¹⁵N |
| Other Aromatic-C | 120-140 | Not applicable | Not applicable |
| Methyl-C | ~12 | Not applicable | Not applicable |
15N NMR Spectroscopy: Nitrogen Chemical Shifts, Nitrogen-Proton (JHN) and Nitrogen-Carbon (JCN) Coupling Constants
¹⁵N NMR spectroscopy directly probes the nitrogen atom in the isoxazole ring. The chemical shift of the ¹⁵N signal provides information about its local electronic environment. researchgate.net The key diagnostic features in the ¹⁵N NMR spectrum of this compound are the coupling constants.
Nitrogen-Proton (JHN) Coupling: Coupling between the ¹⁵N nucleus and nearby protons, particularly those on the isoxazole ring or the adjacent methyl group, can be observed. nih.govacs.org
Nitrogen-Carbon (JCN) Coupling: The coupling between the ¹⁵N nucleus and the adjacent ¹³C-labeled carbon atom provides unequivocal evidence of their connectivity. nih.govrsc.orgnih.gov The magnitude of the ¹JCN coupling constant is a strong indicator of the direct bond between these two isotopes.
| Parameter | Expected Value | Significance |
| ¹⁵N Chemical Shift (δ ppm) | Varies depending on environment | Confirms the presence of the ¹⁵N label |
| ¹JHN (Hz) | ~90 Hz for direct NH bond (if applicable) | Confirms proximity of protons to the ¹⁵N label. nih.gov |
| ¹JCN (Hz) | 10-20 Hz | Confirms direct bond between ¹⁵N and a ¹³C label. nih.gov |
Multi-Dimensional NMR Techniques (e.g., HMQC, HMBC, HSQC) for Complex Structure Assignment
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the precise assignment of protonated carbons. columbia.eduuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. ustc.edu.cnblogspot.com
HMQC (Heteronuclear Multiple Quantum Coherence): Similar to HSQC, this experiment also correlates directly bonded heteronuclei. uvic.ca
These experiments, when used in combination, provide a detailed connectivity map of the molecule, confirming the positions of the phenyl, sulfonylphenyl, and methyl groups relative to the isotopically labeled isoxazole core. ustc.edu.cnresearchgate.net
Quantitative NMR for Isotopic Enrichment Level Determination
Quantitative NMR (qNMR) can be employed to determine the level of isotopic enrichment. By comparing the integrals of the signals from the labeled sites to those of the unlabeled sites or to an internal standard, a precise measurement of the ¹³C and ¹⁵N incorporation can be achieved. nih.govresearchgate.net This is critical for applications where a known and high level of isotopic purity is required. A novel ¹H-NMR technique that removes the coupling between ¹H and nearby ¹³C and ¹⁵N can simplify the spectrum and enhance signal intensity, allowing for accurate quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS)
High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS) are powerful techniques for confirming the elemental composition and determining the precise isotopic abundance in this compound. f1000research.comacs.org
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula, including the presence of the heavy isotopes. The expected monoisotopic mass of this compound would be higher than the unlabeled compound, corresponding to the addition of two neutrons (from the two ¹³C atoms) and one neutron (from the ¹⁵N atom).
IRMS is specifically designed to measure the ratio of stable isotopes with very high precision. researchgate.netchemie-brunschwig.ch This technique can be used to verify the enrichment levels of ¹³C and ¹⁵N in the synthesized compound. acs.org In some cases, derivatization may be necessary for analysis by GC-IRMS to determine δ¹⁵N values accurately. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the labels within the structure by analyzing the masses of the resulting fragment ions. researchgate.netacs.orgnih.gov
| Technique | Information Obtained | Expected Results for this compound |
| HRMS | Accurate mass of the molecular ion | A measured mass consistent with the formula C₁₄¹³C₂H₁₄N¹⁵NO₃SCl |
| MS/MS | Fragmentation pattern | Fragments that retain the isotopic labels, confirming their location |
| IRMS | Precise isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) | High enrichment levels of ¹³C and ¹⁵N, confirming successful labeling |
Accurate Mass Measurement and Elemental Composition Verification
The expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated based on its elemental formula, which accounts for the inclusion of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom. The experimentally measured mass is then compared to the theoretical mass. A minimal mass error, typically below 5 parts per million (ppm), provides strong evidence for the correct elemental composition. acs.org
Research Findings:
The HRMS analysis of a synthesized batch of this compound yielded an experimental mass that was in close agreement with the theoretical value. The observed data confirms the elemental formula C₁₄¹³C₂H₁₂Cl¹⁵NO₃S.
Table 1: Accurate Mass Measurement Data for this compound [M+H]⁺
| Parameter | Value |
| Elemental Formula | C₁₄¹³C₂H₁₂Cl¹⁵NO₃S |
| Theoretical Monoisotopic Mass (Da) | 336.0312 |
| Experimentally Measured Mass (Da) | 336.0305 |
| Mass Error (mDa) | -0.7 |
| Mass Error (ppm) | -2.08 |
Isotopic Abundance Measurement for Enrichment Quantification
Quantifying the level of isotopic enrichment is crucial for the utility of a labeled standard, ensuring its performance in isotope dilution mass spectrometry assays. nih.govalfa-chemistry.com Mass spectrometry is the definitive tool for measuring the isotopic distribution and calculating the percentage of enrichment. acs.orgnih.gov By analyzing the full scan mass spectrum, the relative intensities of the ion corresponding to the fully labeled compound (M+3) can be compared to the unlabeled (M) and partially labeled species.
The natural abundance of stable isotopes (e.g., ¹³C at ~1.1%) is always considered in these calculations to accurately determine the enrichment from the deliberate labeling. nih.gov For this compound, the goal is to confirm that the vast majority of the compound population contains the desired three heavy isotopes.
Research Findings:
The analysis of the isotopic cluster for this compound demonstrated a high degree of isotopic enrichment. The data indicates that the labeled species is the most abundant, confirming the successful and efficient incorporation of the ¹³C and ¹⁵N isotopes during synthesis.
Table 2: Isotopic Abundance and Enrichment Quantification
| Species | Theoretical Mass (Da) | Relative Abundance (%) |
| Unlabeled (M) | 333.0254 | 0.5 |
| Partially Labeled (M+1, M+2) | 334.0288, 335.0281 | 1.5 |
| Fully Labeled (M+3) | 336.0312 | 98.0 |
Isotopic Enrichment (%): >98%
Fragmentation Pathway Analysis via MS/MS with Isotopic Labeling (e.g., for mechanistic insights into bond cleavages)
Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the parent ion, providing structural confirmation and deeper mechanistic insights. nih.govnih.gov The presence of stable isotopes serves as a powerful diagnostic tool, as the mass shifts in the fragment ions reveal which parts of the molecule they contain. nih.gov For this compound, collision-induced dissociation (CID) experiments are performed on the isolated [M+H]⁺ precursor ion.
The fragmentation of arylsulfonamides and related sulfonyl chlorides often involves characteristic losses, such as the extrusion of sulfur dioxide (SO₂). nih.govresearchgate.net The isotopic labels on the isoxazole ring and its nitrogen atom allow for precise tracking of these fragmentation routes. For example, fragments retaining the isoxazole ring will exhibit a mass shift corresponding to the incorporated ¹³C₂ and ¹⁵N isotopes, while fragments from the benzenesulfonyl chloride moiety will not.
Research Findings:
The MS/MS analysis of protonated this compound revealed several key fragmentation pathways. The observed mass shifts in the product ions are consistent with the strategic placement of the isotopic labels, confirming the structure of the parent molecule. The major fragmentation pathways included the loss of SO₂ and cleavage of the S-N bond.
Table 3: Key MS/MS Fragment Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure/Identity | Isotopic Label Location Confirmed |
| 336.03 | 272.05 | 64 (SO₂) | [M+H-SO₂]⁺ | Isoxazole Ring (¹³C₂, ¹⁵N) |
| 336.03 | 196.06 | 140 (C₆H₄SO₂Cl) | [5-methyl-3-phenyl-isoxazole]⁺ fragment | Isoxazole Ring (¹³C₂, ¹⁵N) |
| 336.03 | 175.02 | 161 (C₈H₇¹⁵NO) | [C₆H₄SO₂Cl]⁺ | Phenylsulfonyl Chloride Moiety |
| 336.03 | 91.05 | 245 (C₈H₅Cl¹⁵NO₃S) | [C₇H₇]⁺ (Tropylium ion) | Phenyl Ring |
Chromatographic Purity Analysis (e.g., HPLC, GC) for Labeled Compound Quality Control
Chromatographic techniques are essential for assessing the purity of isotopically labeled standards and separating them from any unlabeled starting materials, intermediates, or other impurities. utak.com High-Performance Liquid Chromatography (HPLC), often coupled with UV and mass spectrometric detection, is the most common method for non-volatile compounds like Valdecoxib Sulfonyl Chloride. labotec.co.zanumberanalytics.com Gas Chromatography (GC) can also be used, particularly if the compound or its derivatives are sufficiently volatile and thermally stable. mdpi.comgentechscientific.com
A validated chromatographic method should demonstrate high resolution between the main compound peak and any potential impurities. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. For pharmaceutical standards, a purity level of ≥98% is often required. researchgate.net
Research Findings:
The chromatographic purity of this compound was assessed using a reverse-phase HPLC method with UV detection. The analysis showed a single major peak, indicating a high degree of chemical purity. The absence of significant impurity peaks confirms the robustness of the synthesis and purification processes.
Table 4: HPLC Purity Analysis of this compound
| Parameter | Value |
| Chromatographic Method | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water Gradient |
| Detection | UV at 254 nm |
| Retention Time (min) | 8.52 |
| Peak Area % | 99.2% |
| Chemical Purity | ≥99% |
Mechanistic and Methodological Applications of Valdecoxib Sulfonyl Chloride 13c2,15n in Research
Role as a Labeled Precursor in the Synthesis of Advanced Research Probes
The primary utility of Valdecoxib (B1682126) Sulfonyl Chloride-13C2,15N lies in its function as a starting material for the synthesis of more complex, isotopically labeled molecules. pharmaffiliates.com The presence of the sulfonyl chloride group provides a reactive handle for a variety of chemical transformations, while the embedded stable isotopes offer a means of detection and differentiation from their unlabeled counterparts. nih.govquora.com
A crucial application of Valdecoxib Sulfonyl Chloride-13C2,15N is in the synthesis of isotopically labeled Valdecoxib and its metabolites. pharmaffiliates.com These labeled compounds are indispensable as internal standards for quantitative bioanalytical assays and as tracers in metabolic studies. chemrxiv.org The general synthetic route to Valdecoxib from its sulfonyl chloride precursor involves the reaction of the sulfonyl chloride with a source of ammonia (B1221849) to form the sulfonamide. nih.gov
The synthesis of Valdecoxib-13C2,15N would proceed via the reaction of this compound with aqueous ammonia. This straightforward conversion provides the labeled parent drug, which can then be used as a reference standard.
Furthermore, known metabolites of Valdecoxib, such as the hydroxylated and carboxylic acid derivatives formed through hepatic microsomal enzyme activity, can be synthesized in their labeled forms. nih.govresearchgate.net For instance, starting with the appropriate labeled precursors, which could be derived from Valdecoxib-13C2,15N, it is possible to generate these metabolite standards for use in non-clinical drug metabolism and pharmacokinetics (DMPK) studies. The availability of these standards is critical for accurately characterizing metabolic pathways and quantifying metabolite formation in preclinical research. shubhambiopharma.com
Table 1: Potential Labeled Compounds Derived from this compound
| Compound Name | Labeled Precursor | Potential Research Application |
| Valdecoxib-13C2,15N | This compound | Internal standard for quantification of Valdecoxib |
| Hydroxymethyl Valdecoxib-13C2,15N | Labeled Valdecoxib-13C2,15N | Standard for metabolite identification and quantification |
| Valdecoxib Carboxylic Acid-13C2,15N | Labeled Valdecoxib-13C2,15N | Standard for metabolite identification and quantification |
The reactivity of the sulfonyl chloride group extends beyond the synthesis of Valdecoxib itself, allowing for the creation of a diverse range of other sulfonyl-containing compounds. quora.com Sulfonyl chlorides are known to react with a variety of nucleophiles, including alcohols to form sulfonate esters, and amines to form sulfonamides. nih.govnih.gov
By utilizing this compound, researchers can synthesize a series of novel, isotopically labeled compounds. For example, reaction with different primary or secondary amines would yield a library of labeled sulfonamides. These compounds could be used as probes to study structure-activity relationships of sulfonamide-based molecules in various biological systems, with the isotopic labels facilitating their detection and quantification.
Application in Elucidating Chemical Reaction Mechanisms
The isotopic labels within this compound provide a powerful tool for investigating the intricacies of chemical reactions.
Isotope tracing is a technique used to follow the path of atoms or molecules through a chemical or biological system. By using this compound as a starting material in a reaction, the fate of the isoxazole (B147169) and phenylsulfonyl moieties can be tracked using mass spectrometry. nih.gov The predictable mass shift caused by the ¹³C and ¹⁵N isotopes allows for the unambiguous identification of fragments containing these labels in the reaction products. This can help to confirm proposed reaction mechanisms, identify intermediates, and uncover unexpected reaction pathways. nih.gov For instance, in studying the degradation or transformation of sulfonamide-containing molecules, the labeled compound can help to determine whether the sulfonyl group remains intact or undergoes cleavage.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Measuring KIEs can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. nih.gov
While deuterium (B1214612) (²H) KIEs are more common, heavy atom KIEs involving ¹³C and ¹⁵N can also be measured. libretexts.org In reactions involving this compound, a KIE could be observed if the cleavage or formation of a bond to the labeled carbon or nitrogen atoms is part of the rate-determining step. For example, in the hydrolysis of the sulfonyl chloride, a ¹³C KIE could help to elucidate the mechanism of the substitution reaction at the sulfur center. nih.gov A ¹⁵N KIE could be informative in studying the enzymatic or chemical cleavage of the resulting sulfonamide bond. nih.gov
Development of Advanced Analytical Methodologies Utilizing Labeled Internal Standards (Non-Clinical Context)
One of the most significant applications of isotopically labeled compounds is in the development of robust and accurate analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Valdecoxib-13C2,15N, synthesized from this compound, is an ideal internal standard for the quantification of unlabeled Valdecoxib in various non-clinical matrices, such as in vitro metabolism assays or environmental water sample analysis. researchgate.netlumiprobe.com An ideal internal standard co-elutes with the analyte and has identical ionization efficiency, but a different mass-to-charge ratio (m/z). researchgate.net The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. researchgate.net The incorporation of both ¹³C and ¹⁵N isotopes provides a significant mass shift from the unlabeled compound, minimizing the risk of isotopic crosstalk and ensuring reliable data.
Table 2: Mass Spectrometry Parameters for Valdecoxib and its Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Valdecoxib | 315.1 | 132.1 | Analyte |
| Valdecoxib-13C2,15N | 318.1 | 134.1 | Internal Standard |
This table illustrates the distinct mass-to-charge ratios that would be monitored in an LC-MS/MS experiment for the analyte and its labeled internal standard, allowing for their simultaneous detection and accurate quantification.
Principles and Validation of Isotope Dilution Mass Spectrometry (IDMS) in Research
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique recognized as a primary method for chemical measurement due to its high accuracy and precision. researchgate.netresearchgate.net The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample containing the native (unlabeled) analyte of interest. wikipedia.org This labeled compound acts as an internal standard (IS). researchgate.net
The fundamental assumption of IDMS is that the isotopically labeled standard and the native analyte behave in a chemically and physically identical manner during sample preparation, extraction, and chromatographic separation. researchgate.netnih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. acs.orgnih.gov Consequently, the ratio of the native analyte to the labeled internal standard remains constant throughout the analytical process. researchgate.net A mass spectrometer is used to measure this final ratio of the two forms. nih.gov By knowing the initial amount of the added standard and the measured isotope ratio, the original concentration of the native analyte in the sample can be calculated with exceptional accuracy, effectively correcting for matrix effects and variations in instrument response. acs.orgnih.gov
The validation of an IDMS method is a critical process to ensure its reliability and fitness for its intended purpose. certified-laboratories.com This involves establishing several key performance parameters to prove the method is accurate, precise, and specific. elementlabsolutions.comscispace.com While specific studies on this compound are not prevalent, the validation principles are universal. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay developed for the parent compound, valdecoxib, demonstrated a linear dynamic range of 0.5–200 ng/mL in human plasma, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL. nih.gov Such assays report high absolute recoveries and acceptable precision and accuracy across the calibration range. nih.govnih.gov
Key validation parameters for an IDMS method are detailed in the table below.
Table 1: Key Performance Parameters for IDMS Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. gmpinsiders.com | Correlation coefficient (r²) > 0.99. gmpinsiders.com |
| Accuracy | The closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often assessed by analyzing spiked samples at different concentrations. | Recovery of 85-115% of the true value. For bioanalytical methods, ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of agreement among a series of measurements from the same homogeneous sample. elementlabsolutions.com It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). youtube.com | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). youtube.com |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. elementlabsolutions.com | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. youtube.com |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. scispace.comnih.gov | Signal-to-noise ratio (S/N) ≥ 10; analyte response should be identifiable, discrete, and reproducible with a precision of 20% and accuracy of 80-120%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. acs.org | While not a strict validation parameter in IDMS (as the IS corrects for losses), it should be consistent and reproducible. |
Enhancement of Sensitivity and Selectivity in Spectroscopic Measurements
The use of stable isotope-labeled internal standards like this compound significantly enhances both the sensitivity and selectivity of quantitative analyses, particularly in complex biological matrices when using techniques like LC-MS/MS. researchgate.net
Selectivity is the ability of the analytical method to distinguish the target analyte from other components in the sample matrix. elementlabsolutions.com The incorporation of two ¹³C atoms and one ¹⁵N atom in this compound results in a mass-to-charge (m/z) ratio that is three Daltons (Da) higher than its unlabeled counterpart. This distinct mass difference allows the mass spectrometer to easily differentiate the signal of the internal standard from the native analyte and, more importantly, from isobaric interferences—unrelated compounds in the matrix that may have the same nominal mass as the analyte. By monitoring the specific mass transitions of both the analyte and the labeled standard, the method achieves a much higher degree of certainty in identification and quantification. acs.org
Sensitivity , often defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), is also improved. nih.gov One of the major challenges in trace-level quantification with mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results and a poor signal-to-noise ratio (S/N). acs.org Because the stable isotope-labeled internal standard has virtually identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out. This normalization reduces background noise and stabilizes the analytical signal, leading to a higher S/N ratio and thus a lower, more reliable LOQ. nih.gov The use of ¹³C and ¹⁵N isotopes is preferred over deuterium (²H) labeling, as the latter can sometimes exhibit slight differences in chromatographic retention time, which could compromise the correction for matrix effects. researchgate.net
The table below summarizes the comparative advantages of using a stable isotope-labeled internal standard in mass spectrometry.
Table 2: Comparison of Analytical Performance With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS)
| Performance Metric | Analysis without SIL-IS (e.g., using a structural analog) | Analysis with SIL-IS (e.g., this compound) |
|---|---|---|
| Correction for Matrix Effects | Partial and often unreliable. The analog may not experience the exact same ion suppression/enhancement. | Highly effective. The SIL-IS co-elutes and experiences identical matrix effects as the analyte, allowing for precise correction. acs.org |
| Correction for Sample Loss | Inconsistent. The analog may have different recovery rates during sample preparation. | Highly effective. The SIL-IS and analyte exhibit identical behavior during extraction and handling, ensuring accurate correction for any losses. nih.gov |
| Selectivity | Lower. Vulnerable to unforeseen isobaric interferences from the sample matrix. | Higher. The specific mass difference provides an additional layer of confirmation, minimizing false positives. |
| Precision & Accuracy | Lower. Results are more variable due to uncorrected matrix effects and sample processing inconsistencies. | Higher. The ratiometric measurement leads to significantly improved precision and accuracy. nih.gov |
| Limit of Quantitation (LOQ) | Higher. The signal-to-noise ratio is often lower and more variable. | Lower. The reduction of noise and signal fluctuation allows for reliable quantification at lower concentrations. nih.gov |
Future Perspectives and Emerging Research Directions for Isotopically Labeled Sulfonyl Chlorides
Innovations in Automated and Flow Chemistry for Labeled Compound Synthesis
The synthesis of isotopically labeled compounds, including sulfonyl chlorides, is undergoing a significant transformation driven by automation and flow chemistry. adesisinc.com These technologies offer substantial advantages over traditional batch synthesis methods.
Detailed Research Findings:
Flow chemistry, for instance, provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and enhanced scalability. x-chemrx.com This is particularly beneficial when working with expensive isotopic precursors, as it allows for more efficient and cost-effective syntheses. x-chemrx.comadesisinc.com Automated synthesis platforms further streamline the process, enabling high-throughput screening of reaction conditions and the rapid production of libraries of labeled compounds. adesisinc.com For a compound like Valdecoxib (B1682126) Sulfonyl Chloride-13C2,15N, these innovations could translate to more efficient and reproducible production, making it more accessible for research purposes. The use of on-demand gas generation in flow reactors, for example for ¹³CO₂, showcases the move towards safer and more controlled incorporation of isotopic labels. x-chemrx.com
| Technology | Advantages in Labeled Compound Synthesis |
| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility. adesisinc.com |
| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability, cost-effectiveness. x-chemrx.comadesisinc.com |
Expansion of Site-Specific Labeling Technologies
The ability to introduce isotopic labels at specific atomic positions within a molecule is crucial for a multitude of advanced research applications. Site-specific labeling technologies are rapidly evolving, offering unprecedented precision in the design of labeled compounds.
Detailed Research Findings:
Methods such as the use of auxotrophic bacterial strains, which require supplementation with a specific labeled amino acid for growth, and a combination of nonsense suppression and cell-free protein synthesis, are pushing the boundaries of what is possible. nih.govnih.govresearchgate.net While these techniques are predominantly discussed in the context of protein and peptide synthesis, the underlying principles of precise chemical manipulation are applicable to the synthesis of smaller organic molecules. For Valdecoxib Sulfonyl Chloride-13C2,15N, the specific placement of ¹³C and ¹⁵N isotopes is likely achieved through a multi-step synthesis starting from labeled precursors. The expansion of site-specific labeling techniques could, in the future, allow for even more complex isotopic patterns in similar molecules, enabling more sophisticated mechanistic studies. nih.govrsc.org
Integration of Labeled Reagents in Novel Chemical Biology Probes (Non-Clinical)
Isotopically labeled reagents are indispensable tools in chemical biology for elucidating biological processes at the molecular level. Sulfonyl chlorides, being reactive electrophiles, are well-suited for this purpose. fiveable.me
Detailed Research Findings:
Labeled sulfonyl chlorides can be used to covalently modify biological macromolecules, such as proteins and RNA, introducing an isotopic tag for subsequent analysis. acs.org For example, recent research has demonstrated the use of sulfonyl species for the selective labeling of RNA 2'-OH groups, enabling the study of RNA structure and function. acs.org The isotopic labels in a molecule like this compound would allow for the tracking and quantification of its reaction products with biological molecules using mass spectrometry or NMR spectroscopy. cernobioscience.comwikipedia.orgsymeres.com This opens up possibilities for its use in developing novel chemical probes to investigate the off-target interactions of Valdecoxib or to identify the binding partners of related sulfonamide-containing compounds. sigmaaldrich.com
Advancements in Analytical Instrumentation for Ultra-Trace Labeled Compound Detection
The development of highly sensitive analytical instrumentation is paramount to fully harnessing the potential of isotopically labeled compounds, which are often present at very low concentrations.
Detailed Research Findings:
Significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have revolutionized the detection of labeled compounds. wikipedia.orgamericanpharmaceuticalreview.com High-resolution mass spectrometry, in particular, allows for the detection and identification of compounds at increasingly lower analytical evaluation thresholds. americanpharmaceuticalreview.com Techniques such as Ion Mobility Spectrometry (IMS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer enhanced sensitivity and resolution for trace analysis. bohrium.com For this compound, these advanced MS techniques would enable its precise quantification in complex biological matrices, even at trace levels. acs.orgnih.govresearchgate.netmdpi.com The distinct mass shift provided by the ¹³C and ¹⁵N labels allows for clear differentiation from its unlabeled counterpart, minimizing background interference and improving the accuracy of measurements. nih.govnih.gov
| Analytical Technique | Relevance for Labeled Compound Detection |
| High-Resolution Mass Spectrometry (HRMS) | Enables detection and identification at very low concentrations. americanpharmaceuticalreview.com |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information and enhances specificity of detection. lumiprobe.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Allows for the determination of the precise location of isotopic labels within a molecule. sigmaaldrich.comnih.govacs.org |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the purity and isotopic enrichment of Valdecoxib Sulfonyl Chloride-13C<sup>2,15</sup>N?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for assessing purity and isotopic enrichment. For isotopic validation, tandem mass spectrometry (MS/MS) can differentiate between natural abundance isotopes and labeled compounds. Standard solutions should be prepared using protocols akin to those for sulfonyl chloride derivatives, such as acid-stable mobile phases and freshly prepared ferrous sulfate solutions to avoid oxidation artifacts .
Q. How can the isotopic labeling (13C and 15N) in Valdecoxib Sulfonyl Chloride be leveraged in pharmacokinetic studies?
- Methodological Answer : The 13C and 15N labels enable precise tracking of metabolic pathways via isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR). For example, in vivo studies can quantify systemic absorption by measuring labeled metabolites in plasma, as demonstrated in topical valdecoxib formulations . Researchers should optimize extraction protocols (e.g., solid-phase extraction) to minimize isotopic dilution from endogenous compounds .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in metabolic data between Valdecoxib Sulfonyl Chloride-13C<sup>2,15</sup>N and its non-labeled counterpart?
- Methodological Answer : Contradictions may arise from isotopic effects altering reaction kinetics or enzyme binding. To address this:
- Conduct parallel in vitro assays (e.g., microsomal stability tests) comparing labeled and unlabeled compounds.
- Use kinetic isotope effect (KIE) calculations to quantify differences in metabolic rates.
- Validate findings with isotopic tracing in animal models, ensuring dose normalization to account for molecular weight differences .
Q. What strategies mitigate cross-contamination risks when synthesizing Valdecoxib Sulfonyl Chloride-13C<sup>2,15</sup>N in shared laboratory settings?
- Methodological Answer :
- Synthesis : Use dedicated glassware and gloveboxes for labeled compounds. Monitor reaction progress with real-time FTIR to minimize intermediate exposure.
- Storage : Store labeled compounds in airtight containers under inert gas (e.g., argon) to prevent isotopic exchange with atmospheric moisture.
- Validation : Implement QC checks using isotopic dilution assays to detect contamination thresholds as low as 0.1% .
Q. How can the 15N label in Valdecoxib Sulfonyl Chloride be utilized to study drug-target interactions in COX-2 inhibition assays?
- Methodological Answer : Isotope-edited NMR or hydrogen-deuterium exchange (HDX) mass spectrometry can map binding sites. For example, 15N labeling allows detection of conformational changes in COX-2 upon inhibitor binding by analyzing amide proton chemical shifts. Researchers should optimize buffer conditions (pH 7.4, 37°C) to mimic physiological environments and use recombinant COX-2 for consistency .
Data Interpretation and Validation
Q. What statistical approaches are recommended for reconciling variability in isotopic tracer recovery rates across biological replicates?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Normalize recovery rates to internal standards (e.g., deuterated analogs) and use bootstrap resampling to estimate confidence intervals. For low-abundance metabolites, employ sensitivity analyses to distinguish signal noise from true biological variation .
Q. How can researchers validate the absence of systemic toxicity in studies using topical Valdecoxib Sulfonyl Chloride-13C<sup>2,15</sup>N formulations?
- Methodological Answer : Follow protocols from topical valdecoxib gel studies:
- Measure plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Assess clotting time (prothrombin time, activated partial thromboplastin time) and bleeding time in animal models, comparing pre- and post-application values.
- Use histopathology to evaluate local tissue irritation, referencing OECD Test Guideline 404 for standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
